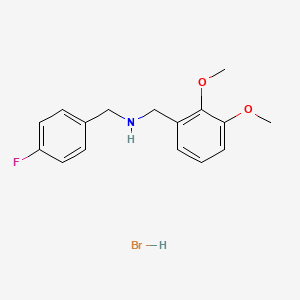

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

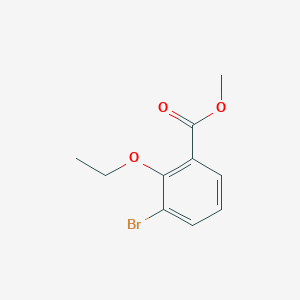

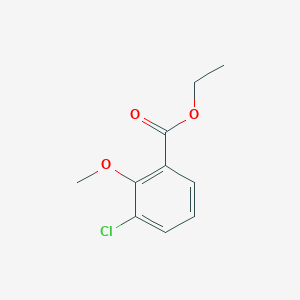

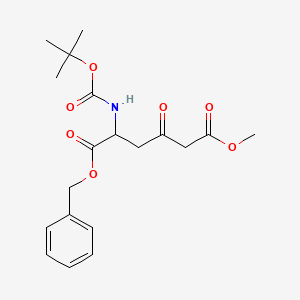

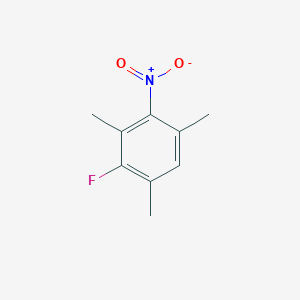

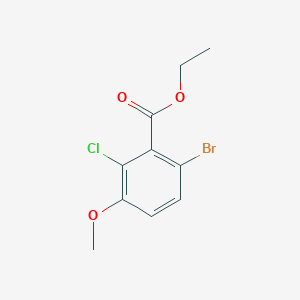

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-39-8 . It has a molecular weight of 356.23 . The compound is used in scientific research and has diverse applications in various fields, including medicinal chemistry, drug development, and organic synthesis.

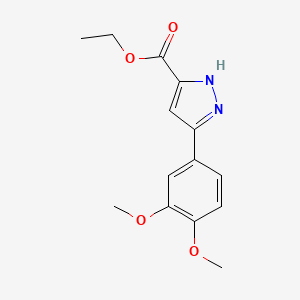

Molecular Structure Analysis

The compound has the IUPAC name(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)methanamine hydrobromide . Its InChI Code is 1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Amine-functionalized materials have shown promise in the environmental remediation of persistent organic pollutants through Advanced Oxidation Processes (AOPs). The amine groups in such compounds facilitate the removal of pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water through electrostatic interactions, hydrophobic interactions, and sorbent morphology. This makes (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide potentially valuable for creating next-generation sorbents tailored to effectively capture and degrade these contaminants from municipal water and wastewater at relatively low concentrations (Ateia et al., 2019).

Photolabile Protecting Groups in Synthetic Chemistry

Compounds with photolabile protecting groups, such as those containing dimethoxybenzyl moieties, are instrumental in synthetic chemistry for the selective protection and deprotection of functional groups. This technique facilitates the synthesis of complex molecules by allowing specific reactions to occur in the presence of sensitive functionalities that would otherwise react or be destroyed. The application of photolabile protecting groups, including those related to (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide, underscores a significant development in synthetic strategies, enabling the construction of molecules with high precision and efficiency (Amit, Zehavi, & Patchornik, 1974).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTLQYZRDPEZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)

![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)